molecular formula C7H11ClF3N B6194767 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride CAS No. 2680529-30-8

1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B6194767
CAS No.: 2680529-30-8
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-(trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a chemical compound known for its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process is scalable and has been studied for its mechanism and scope . The reduction is often carried out using hydrogenation techniques with appropriate catalysts under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride
  • Bicyclo[3.1.1]heptane derivatives

Uniqueness: 1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific trifluoromethyl substitution, which imparts distinct physicochemical properties. Compared to other bicyclo[3.1.1]heptane derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

2680529-30-8

Molecular Formula

C7H11ClF3N

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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